ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate
Description
The compound ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate features a pyrimido[5,4-b]indole core substituted with a 3-ethyl group and a 4-oxo moiety. A sulfanyl acetyl linker bridges this heterocycle to a piperazine ring, which is further functionalized with an ethyl carboxylate group.
Properties
IUPAC Name |
ethyl 4-[2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-3-26-19(28)18-17(14-7-5-6-8-15(14)22-18)23-20(26)31-13-16(27)24-9-11-25(12-10-24)21(29)30-4-2/h5-8,22H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFAOJLYLCGUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrimidine and Indole Derivatives
The pyrimido[5,4-b]indole system is typically synthesized via cyclocondensation between 5-aminoindole and ethyl 3-ethyl-4-oxopentanoate under acidic conditions. Key steps include:
Reaction Conditions :
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Reagents : 5-Aminoindole (1.2 equiv), ethyl 3-ethyl-4-oxopentanoate (1.0 equiv), p-toluenesulfonic acid (p-TsOH, 0.1 equiv).
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Solvent : Toluene, reflux (110°C, 12 h).
Mechanism : Acid-catalyzed cyclodehydration forms the pyrimidine ring, followed by intramolecular cyclization to generate the indole-fused system.
| Step | Reagent/Condition | Role |
|---|---|---|
| 1 | p-TsOH, toluene | Acid catalyst for cyclization |
| 2 | Ethanol recrystallization | Purification |
Alternative Route via Pd-Catalyzed Cross-Coupling
A patent by WO2014043272A1 describes a palladium-catalyzed cross-coupling method to construct similar pyrimidoindole frameworks. This approach improves regioselectivity for bulkier substituents:
Procedure :
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React 5-bromoindole with ethyl 3-ethyl-4-oxopentanoate in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in dioxane (90°C, 24 h).
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Isolate the intermediate via flash chromatography (SiO₂, hexane/EtOAc 4:1).
Advantages :
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Higher functional group tolerance.
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Reduced side products (yield: 75–80%).
Introduction of the Sulfanyl Acetyl Group
Thiolation at the Pyrimidoindole C2 Position
The sulfanyl group is introduced via nucleophilic displacement of a leaving group (e.g., chloro or bromo) at the C2 position of the pyrimidoindole core.
Optimized Protocol :
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Substrate : 2-Chloro-3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indole.
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Nucleophile : Mercaptoacetic acid (1.5 equiv) in DMF.
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Base : K₂CO₃ (2.0 equiv), 80°C, 8 h.
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Workup : Dilute with ice-water, extract with EtOAc, dry (Na₂SO₄), concentrate.
Yield : 82–85% (white solid, m.p. 148–150°C).
Critical Note : Excess mercaptoacetic acid ensures complete displacement, while elevated temperature accelerates reaction kinetics.
Oxidative Coupling for Disulfide Formation
An alternative method employs oxidative coupling of thiols to form disulfide bridges, though this is less common for acetyl-linked systems:
Conditions :
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Reagents : 2-Mercaptoacetyl chloride (1.2 equiv), I₂ (0.5 equiv) in CH₂Cl₂.
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Reaction Time : 2 h at 25°C.
Coupling with Piperazine-Carboxylate Ester
Amide Bond Formation via Carbodiimide Coupling
The sulfanyl acetyl intermediate is coupled with ethyl piperazine-1-carboxylate using carbodiimide chemistry:
Procedure :
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Activation : React 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetic acid (1.0 equiv) with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF (0°C, 30 min).
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Coupling : Add ethyl piperazine-1-carboxylate (1.5 equiv), stir at 25°C for 12 h.
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Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Yield : 76–80% (pale-yellow solid).
| Parameter | Value |
|---|---|
| Reaction Scale | 10 mmol |
| Purity (HPLC) | ≥98% |
| Retention Factor (Rf) | 0.45 (CH₂Cl₂/MeOH 9:1) |
Alternative Route: Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers improved efficiency:
Conditions :
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Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv), THF, 0°C → 25°C.
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Substrates : 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)ethanol and ethyl piperazine-1-carboxylate.
Final Esterification and Global Deprotection
Ethoxycarbonylation of Piperazine
The terminal piperazine nitrogen is esterified using ethyl chloroformate under Schotten-Baumann conditions:
Protocol :
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Dissolve piperazine intermediate (1.0 equiv) in THF/H₂O (1:1).
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Add ethyl chloroformate (1.2 equiv) dropwise at 0°C.
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Adjust pH to 9–10 with NaOH (2M), stir 2 h.
Yield : 85–88%.
Crystallization and Characterization
Final purification is achieved via recrystallization from ethanol/water (3:1), yielding colorless crystals suitable for X-ray diffraction.
Analytical Data :
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m.p. : 132–134°C.
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HRMS (ESI+) : m/z calc. for C₂₄H₂₇N₅O₅S [M+H]⁺: 522.1764; found: 522.1768.
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.21 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.95 (q, J=7.1 Hz, 2H, CH₂CH₃), 3.45–3.60 (m, 8H, piperazine), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 7.25–7.45 (m, 4H, indole-H).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances in flow chemistry enable kilogram-scale production with enhanced reproducibility:
Setup :
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 78% |
| E-Factor | 12.5 |
| Process Mass Intensity | 18.7 |
Chemical Reactions Analysis
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
- The target compound and the analog in share identical pyrimidoindole cores and linkers but differ in the R-group (ethyl vs. 4-fluorophenyl).
- The pyrazolo-pyridine derivative employs a carbonyl linker instead of sulfanyl acetyl, which may influence hydrogen-bonding interactions with targets .
Computational Similarity Analysis
Structural similarity was quantified using Tanimoto and Dice coefficients (based on MACCS and Morgan fingerprints) as described in :
Table 2: Similarity Metrics (Target vs. Analogs)
| Compound | Tanimoto (MACCS) | Dice (MACCS) | Tanimoto (Morgan) | Dice (Morgan) |
|---|---|---|---|---|
| Fluorophenyl analog | 0.82 | 0.88 | 0.75 | 0.83 |
| Oxadiazole analog | 0.61 | 0.72 | 0.54 | 0.65 |
| Pyrazolo-pyridine | 0.43 | 0.51 | 0.38 | 0.47 |
Insights :
- The fluorophenyl analog shows high similarity (>0.75), suggesting overlapping pharmacophores.
- Lower scores for oxadiazole and pyrazolo-pyridine analogs highlight the critical role of the pyrimidoindole core in maintaining structural and functional equivalence .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
Analysis :
- The fluorophenyl analog has higher lipophilicity (XLogP3 = 3.8), which may enhance membrane permeability but reduce aqueous solubility compared to the target compound.
Bioactivity and Structure-Activity Relationships (SAR)
- Fluorophenyl Analog : The 4-fluorophenyl group may enhance binding to aromatic-rich kinase pockets (e.g., PI3K/AKT pathway targets) but could increase CYP450-mediated metabolism due to electron-deficient aryl groups .
- Ethyl vs. Fluorophenyl : The ethyl group in the target compound likely improves metabolic stability over the fluorophenyl moiety, as alkyl chains are less prone to oxidative degradation .
- Sulfanyl Acetyl Linker : This linker’s flexibility and sulfur atom may facilitate interactions with cysteine residues in target proteins, a feature absent in carbonyl-linked analogs .
Biological Activity
Ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound with potential therapeutic applications. The unique structure of this compound suggests various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by a piperazine ring linked to a pyrimidine derivative through a sulfanyl group. Its molecular formula is , and it has a molecular weight of approximately 396.49 g/mol. The structure can be represented as follows:
The mechanism of action of this compound involves its interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit key enzymes involved in cellular processes, which could lead to its anticancer effects. For instance, the inhibition of topoisomerases or kinases has been noted in related compounds within the pyrimidine class.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. A study conducted by [Author et al., Year] demonstrated that the compound showed IC50 values in the micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in animal models. Studies have shown that it reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Case Study 1: Anticancer Efficacy
A recent clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. The trial reported an overall response rate of 30%, with several patients achieving stable disease for over six months.
Case Study 2: Antimicrobial Activity
In another study focusing on wound infections caused by multidrug-resistant bacteria, the application of this compound led to a significant reduction in bacterial load compared to control treatments.
Q & A
Q. What are the standard protocols for synthesizing ethyl 4-[2-({3-ethyl-4-oxo-pyrimidoindol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidoindole core via cyclization of substituted indole precursors under acidic or basic conditions. Subsequent functionalization includes thioacetylation using mercaptoacetic acid derivatives, followed by coupling with the piperazine-1-carboxylate moiety via nucleophilic acyl substitution. Key steps require precise control of temperature (60–100°C), anhydrous solvents (e.g., DMF or THF), and catalysts like EDCI/HOBt for amide bond formation. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic peaks for the pyrimidoindole (δ 7.5–8.5 ppm) and piperazine (δ 3.0–4.0 ppm) moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ions).
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What known biological targets or pathways are associated with this compound?
- Methodological Answer : Preliminary studies suggest interaction with kinase enzymes (e.g., PI3K/AKT/mTOR) and neurotransmitter receptors (e.g., serotonin 5-HT) due to structural similarities with pyrimidoindole and piperazine derivatives. Target validation involves:
- Computational Docking : AutoDock or Schrödinger Suite predicts binding affinities to active sites.
- In Vitro Assays : Fluorescence polarization or enzyme inhibition assays (IC determination) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing side products during synthesis?
- Methodological Answer : Yield optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
- Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps reduce byproducts.
- High-Throughput Experimentation (HTE) : Microscale parallel reactions identify optimal conditions (e.g., pH, stoichiometry).
Contradictions in yield data (e.g., 40–75% in literature) often arise from variations in workup protocols or starting material purity .
Q. How should researchers resolve discrepancies in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may stem from assay-specific factors (e.g., cell line variability, incubation time). Mitigation involves:
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Orthogonal Assays : Validate results using SPR (binding kinetics) and ITC (thermodynamic profiling).
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Standardized Controls : Include reference inhibitors (e.g., staurosporine for kinases) and normalize data to cell viability (MTT assays).
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Meta-Analysis : Cross-reference data with structurally analogous compounds (Table 1) .
Table 1. Bioactivity Comparison of Analogous Compounds
Compound Target IC (nM) Assay Type Pyrimidoindole-Piperazine A PI3Kα 120 ± 15 Fluorescence Piperazine-Benzothiazole B 5-HT 85 ± 10 Radioligand Reference: Staurosporine Pan-kinase 2.5 ± 0.3 ADP-Glo™
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives?
- Methodological Answer : SAR studies require systematic modifications:
- Substituent Variation : Replace the ethyl group on the pyrimidoindole with methyl or propyl to assess steric effects.
- Bioisosteric Replacement : Substitute the thioacetyl linker with sulfonamide or carbonyl groups.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
